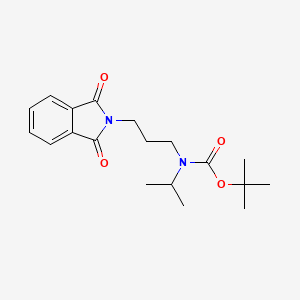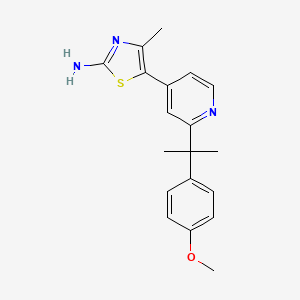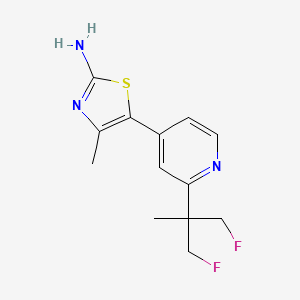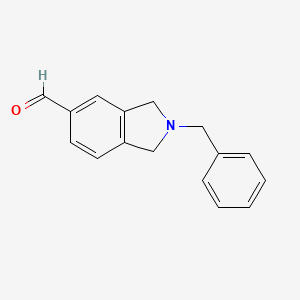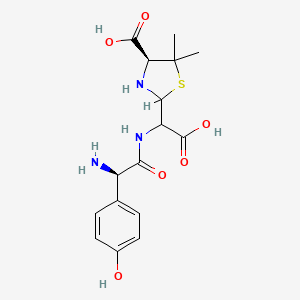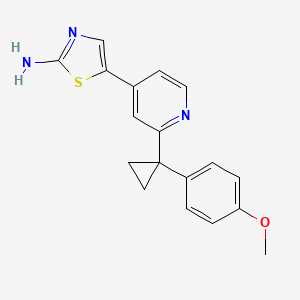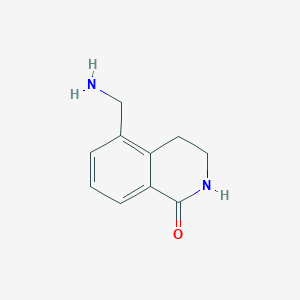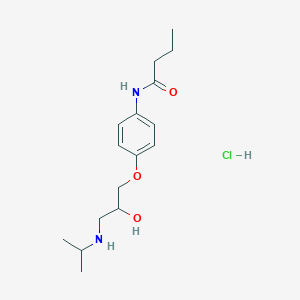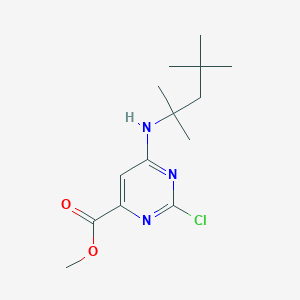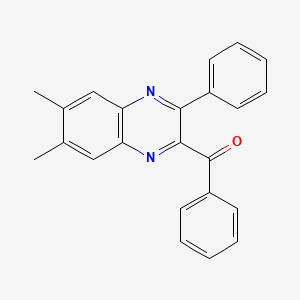
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
説明
科学的研究の応用
Radiosensitization in Cancer Treatment
A study investigated the radiosensitizing effects of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (a closely related compound) and ionizing radiation on colon cancer cells. It was found that this compound, under both oxygenated and hypoxic conditions, significantly enhances the radiation-induced damage to cancer cells, making them more susceptible to treatment. This effect is attributed to the compound's ability to induce apoptosis and cell cycle arrest in cancer cells, thus potentiating the therapeutic effects of radiation (Itani et al., 2007).
Corrosion Inhibition
Research on spirocyclopropane derivatives, including compounds similar to 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant protection against corrosion, attributed to their ability to form a protective layer on the metal surface. This property is particularly important for developing environmentally friendly corrosion inhibitors in industrial applications (Chafiq et al., 2020).
Antibacterial and Anthelmintic Activities
Derivatives of quinoxaline have been synthesized and tested for their biological activities, including antibacterial and anthelmintic effects. These studies highlight the potential of quinoxaline derivatives in developing new therapeutic agents with specific biological activities (Debnath & Manjunath, 2011).
Electrosynthesis and Electrochemical Properties
Investigations into the electrochemical behavior of quinoxaline derivatives have led to new insights into their redox properties. These findings are significant for applications in electrochemical sensors, organic electronics, and as intermediates in organic syntheses (Davarani et al., 2006).
Anticancer Activity
Quinoxaline derivatives have been synthesized and evaluated for their anticancer activities. These compounds exhibit significant potential as anticancer agents, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells. Such studies are crucial for the development of new chemotherapeutic agents (Farahat & Atta, 2014).
特性
IUPAC Name |
(6,7-dimethyl-3-phenylquinoxalin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJQLWBDLGCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
